3-Chloro-2-(4-methylphenoxy)aniline
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Overview
Description
3-Chloro-2-(4-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 . It is used for proteomics research .
Synthesis Analysis
The synthesis of anilines like this compound often involves reactions with alkyl halides, halogens, nitrous acid, and dilute acids . A specific synthetic method for a similar compound, 3-chloro-2-methylaniline, involves dissolving polysulfide in water, adding ammonium salts, heating, and controlling the temperature to be 30-105°C, then adding 6-chloro-2-nitrotoluene to perform a reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methylphenoxy group attached . The exact structure can be determined using techniques such as infrared spectroscopy and nuclear magnetic resonance .Chemical Reactions Analysis
Anilines like this compound can undergo various chemical reactions, including reactions with alkyl halides, halogens, nitrous acid, and dilute acids . The specific reactions that this compound undergoes would depend on the conditions and reagents present.Scientific Research Applications
Synthesis and Characterization
- 3-Chloro-2-(4-methylphenoxy)aniline and related compounds are used in various synthesis processes. For instance, Wen Zi-qiang (2007) reported the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 2-chloro-4-aminophenol, emphasizing high yield and low environmental pollution (Wen Zi-qiang, 2007).
- Zhang Qingwen (2011) developed a practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, highlighting its potential for industrial production due to its robustness and minimal waste burden (Zhang Qingwen, 2011).
Environmental and Analytical Applications
- Chloro derivatives of aniline, including 3-chloro derivatives, are often used in the production of dyes, pharmaceuticals, and agricultural agents. Their environmental impact is significant due to their toxicity and accumulation ability. Research by P. Słomkiewicz et al. (2017) on the adsorption of these compounds on halloysite adsorbents is crucial for understanding how to mitigate their environmental impact (P. Słomkiewicz et al., 2017).
Biomedical Research
- In the field of biomedical research, compounds like 4-aminophenol, a biomarker for aniline derivatives, are studied for their relevance in health monitoring. Yingmin Jin and B. Yan (2021) discussed the use of a bi-functionalized luminescent metal-organic framework for detecting 4-aminophenol in human urine, indicating its potential for health screening and pre-diagnosis (Yingmin Jin & B. Yan, 2021).
Safety and Hazards
Aniline, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Relevant Papers A paper titled “Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium” discusses the synthesis and characterization of herbicidal ionic liquids based on a similar compound . Another paper titled “Synthesis of anilines” provides a comprehensive overview of the synthesis of anilines, including compounds similar to 3-Chloro-2-(4-methylphenoxy)aniline .
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Related compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It is known that similar compounds, such as phenoxy herbicides, inhibit plant acetyl-coa carboxylase (accase), a completely different mechanism of action to that of the auxins .
Pharmacokinetics
It is known that similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Result of Action
It is known that similar compounds, such as phenoxy herbicides, induce rapid, uncontrolled growth (“growing to death”) when sprayed on broad-leaf plants .
Action Environment
It is known that similar compounds, such as phenoxy herbicides, were in widespread use in agriculture by the middle of the 1950s .
Properties
IUPAC Name |
3-chloro-2-(4-methylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-5-7-10(8-6-9)16-13-11(14)3-2-4-12(13)15/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPKMYNBTJDUJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280177 |
Source
|
Record name | 3-Chloro-2-(4-methylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-53-0 |
Source
|
Record name | 3-Chloro-2-(4-methylphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937604-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(4-methylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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